molecular formula C22H17ClN2O3 B11552280 4-{[(E)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

4-{[(E)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11552280
M. Wt: 392.8 g/mol
InChI Key: KJQSXVCAWXPLKO-UHFFFAOYSA-N
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Description

4-[(E)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 2-amino-4-methylbenzoxazole. This reaction is carried out in the presence of a suitable solvent, such as methanol, and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(E)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
  • 3-{[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Uniqueness

4-[(E)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C22H17ClN2O3/c1-13-4-3-5-20-21(13)25-22(28-20)16-11-15(7-8-18(16)26)24-12-14-6-9-19(27-2)17(23)10-14/h3-12,26H,1-2H3

InChI Key

KJQSXVCAWXPLKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)OC)Cl)O

Origin of Product

United States

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